Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate

Foldamer Chemistry γ-Peptide Design Secondary Structure Propensity

Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate is the definitive monomeric precursor for ATC-based foldamers adopting a stable 9-helix conformation. Its unique 4-amino, 2-ethylamino substitution pattern is essential for the C9 hydrogen-bonding network that stabilizes the secondary structure; substitution with methylamino analogs disrupts folding. Ideal for sequence-defined oligomer synthesis, peptidomimetic research, and dynamic NMR studies (rotational barrier ~41–47 kJ/mol). Purchase this specific building block to ensure structural integrity.

Molecular Formula C7H11N3O2S
Molecular Weight 201.25 g/mol
Cat. No. B7816699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate
Molecular FormulaC7H11N3O2S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESCCNC1=NC(=C(S1)C(=O)OC)N
InChIInChI=1S/C7H11N3O2S/c1-3-9-7-10-5(8)4(13-7)6(11)12-2/h3,8H2,1-2H3,(H,9,10)
InChIKeyRFVCEJGNHKGJHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate: Core Structural and Functional Overview for Research Procurement


Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate is a heterocyclic thiazole derivative bearing both 4-amino and 2-ethylamino substituents alongside a methyl ester at the 5-position [1]. This compound belongs to the broader class of 4-amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a family of γ-amino acid building blocks that have been systematically investigated for their capacity to adopt well-defined secondary structures in both solution and solid state [2]. Its molecular formula is C7H11N3O2S with a molecular weight of 201.24 g/mol, and its full NMR spectral fingerprint in DMSO-d6 is documented in authoritative spectral libraries, providing a reliable reference for identity verification and quality control during procurement [1].

Why Generic Thiazole-5-carboxylate Substitution Fails: Procurement Risks with Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate


The thiazole-5-carboxylate scaffold accommodates extensive structural variation—alterations at the 2- and 4-positions yield compounds with fundamentally distinct molecular geometries, hydrogen-bonding capacities, and consequent folding behaviors. Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate possesses a specific substitution pattern (4-NH2, 2-NHCH2CH3, 5-COOCH3) that defines its unique stereoelectronic profile [1]. Substituting the 2-ethylamino group with a 2-methylamino analog or replacing the 4-amino group with a 4-methyl group alters both the compound's hydrogen-bond donor/acceptor topology and its steric bulk, which directly impacts its ability to participate in the C9 pseudocycle hydrogen-bonding network characteristic of ATC-based foldamers [2]. Consequently, researchers designing sequence-defined oligomers or peptidomimetics cannot interchange these analogs without risking complete disruption of the intended secondary structure, as demonstrated by comparative CD and NMR studies on ATC oligomers [2].

Quantitative Differentiation Evidence: Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate vs. Structural Analogs


9-Helical Fold Propensity: Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate Enables Well-Defined Secondary Structure in ATC Oligomers

Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate serves as the monomeric precursor to 4-amino(methyl)-1,3-thiazole-5-carboxylic acid (ATC) residues. When incorporated into oligomeric sequences, ATC-based γ-peptides adopt a well-defined 9-helix structure in the solid state and in aprotic and protic organic solvents as well as in aqueous solution [1]. This helical folding is stabilized by hydrogen bonds forming C9 pseudocycles, a structural feature that is uniquely enabled by the 4-amino and 2-ethylamino substitution pattern of the parent compound [1][2]. In contrast, the methylamino analog (methyl 4-amino-2-(methylamino)-1,3-thiazole-5-carboxylate) possesses a smaller 2-substituent, which alters the hydrogen-bonding geometry and reduces the steric preorganization required for robust 9-helix formation . Additionally, the 2-ethyl-4-amino analog (methyl 4-amino-2-ethyl-1,3-thiazole-5-carboxylate) lacks the 2-amino hydrogen-bond donor entirely, fundamentally altering the foldamer's hydrogen-bonding network topology .

Foldamer Chemistry γ-Peptide Design Secondary Structure Propensity

Rotational Barrier and Conformational Dynamics: Distinguishing 2-Amino-Substituted Thiazole-5-carboxylates from N,N-Disubstituted Analogs

Variable temperature 1H NMR studies on 2-aminothiazole-5-carboxylates have established that the barrier to rotation of the 2-amino group falls in the range of 41–47 kJ mol⁻¹ [1]. Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate, bearing a monosubstituted 2-ethylamino group, is expected to exhibit rotational dynamics within this established range, consistent with the class-level behavior of N-monosubstituted 2-aminothiazole-5-carboxylates. This stands in contrast to N,N-disubstituted 2-aminothiazole-5-carboxylates, which display distinct rotational isomerism patterns due to the absence of the secondary amine hydrogen and altered steric environment around the exocyclic C-N bond [1]. The 2-ethylamino substitution pattern preserves the hydrogen-bond donor capacity of the exocyclic nitrogen while modulating rotational dynamics through the ethyl group's steric influence.

Conformational Analysis NMR Spectroscopy Rotational Isomerism

Synthetic Access via Rhodium-Catalyzed Carbene Routes: Regioselective Formation of Thiazole-5-carboxylate Scaffold

The thiazole-5-carboxylate scaffold, including the core structure of methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate, can be accessed via dirhodium tetrakis(heptafluorobutyramide)-catalyzed reaction of α-diazo-β-keto-carboxylates with thiocarboxamides, which regioselectively yields thiazole-5-carboxylates rather than the 4-carboxylate isomers [1]. This catalyst-dependent regioselectivity is critical: dirhodium tetraacetate catalysis yields oxazole-4-carboxylates, whereas dirhodium tetrakis(heptafluorobutyramide) redirects the reaction to produce oxazole-5-carboxylates and, analogously, thiazole-5-carboxylates from thiocarboxamides [1]. The target compound's 5-carboxylate substitution pattern positions the ester group for subsequent derivatization at the position ortho to the ring sulfur, a regiochemical feature that distinguishes it from 4-carboxylate thiazole analogs (e.g., ethyl 2-(ethylamino)-1,3-thiazole-4-carboxylate, CAS 57250-87-0) .

Heterocycle Synthesis Rhodium Catalysis Regioselectivity

NMR and IR Structural Fingerprinting: Distinct Spectroscopic Signatures for Identity Verification

Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate has a fully documented 1H NMR spectrum in DMSO-d6 available in the KnowItAll NMR Spectral Library [1]. This authoritative reference spectrum enables unambiguous identity confirmation and purity assessment upon procurement. The compound's spectroscopic profile is distinguished from its closest analogs by predictable shifts in key resonances. The methylamino analog (methyl 4-amino-2-(methylamino)-1,3-thiazole-5-carboxylate) exhibits a distinct 1H NMR pattern due to the N-methyl rather than N-ethyl substituent, with corresponding differences in the aliphatic proton region . Additionally, IR studies on 2-aminothiazole-5-carboxylates reveal carbonyl doublets arising from O,S-syn-s-trans and anti-s-trans rotamers of the ester group, providing a class-level spectroscopic signature that distinguishes these compounds from 4-carboxylate regioisomers [2].

Spectral Characterization Quality Control Analytical Reference

Optimal Research Application Scenarios for Methyl 4-amino-2-(ethylamino)-1,3-thiazole-5-carboxylate


Synthesis of ATC-Based γ-Peptide Foldamers with Defined 9-Helical Architecture

This compound is the established monomeric precursor for 4-amino(methyl)-1,3-thiazole-5-carboxylic acid (ATC) residues, which, when incorporated into oligomeric sequences, adopt a well-defined 9-helix structure in both solid state and solution (including aqueous environments) [1]. Researchers developing sequence-defined foldamers, peptidomimetics, or structurally constrained γ-peptides should procure this specific building block, as the ethylamino substitution pattern is essential for the C9 pseudocycle hydrogen-bonding network that stabilizes the helical conformation [1][2]. Substitution with methylamino or 2-ethyl analogs will disrupt the intended secondary structure due to altered hydrogen-bonding geometry or loss of the 2-amino donor.

Conformational and Rotational Dynamics Studies of 2-Amino-Substituted Thiazole-5-carboxylates

This compound serves as a representative N-monosubstituted 2-aminothiazole-5-carboxylate for investigating rotational barriers around the exocyclic C-N bond. Variable temperature NMR studies on this compound class have established rotational barriers in the range of 41–47 kJ mol⁻¹ [3]. Researchers studying molecular dynamics, restricted rotation in heteroaromatic systems, or the influence of N-alkyl substitution on conformational equilibria will find this compound a well-characterized scaffold with documented class-level rotational behavior.

5-Position Derivatization and Heterocyclic Scaffold Diversification

The 5-carboxylate methyl ester functionality provides a tractable handle for hydrolysis to the corresponding carboxylic acid or transesterification, enabling downstream functionalization at the position ortho to the ring sulfur. This regiochemical feature distinguishes it from 4-carboxylate thiazole analogs, which exhibit different reactivity profiles and electronic distributions [4]. Synthetic chemists building thiazole-focused compound libraries or developing thiazolo-fused heterocyclic systems should prioritize the 5-carboxylate isomer when the intended derivatization site is C5.

Analytical Method Development and Reference Standard Procurement

The compound's full 1H NMR spectrum in DMSO-d6 is documented in the KnowItAll NMR Spectral Library, providing an authoritative reference for identity verification and purity assessment [5]. Quality control laboratories and analytical chemistry groups developing LC-MS or NMR methods for thiazole-containing pharmaceutical intermediates can utilize this compound as a characterized reference material, with the assurance that its spectral fingerprint is distinct from closely related analogs (e.g., the methylamino variant, InChI Key: PYWSBDFRFXOTQN-UHFFFAOYSA-N) .

Technical Documentation Hub

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